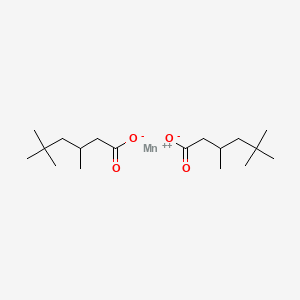
Manganese bis(3,5,5-trimethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C18H34MnO4This compound is typically found as a colorless to pale yellow crystalline powder and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese bis(3,5,5-trimethylhexanoate) can be synthesized through the reaction of manganese(II) acetate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of manganese bis(3,5,5-trimethylhexanoate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to manganese(I) or manganese(0) species.
Substitution: Ligand exchange reactions can occur where the 3,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese(I) or manganese(0) complexes.
Substitution: New manganese complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Manganese bis(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its role in enzymatic reactions involving manganese-dependent enzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of manganese bis(3,5,5-trimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center can undergo redox changes, allowing it to participate in oxidation-reduction reactions. Additionally, the compound can act as a Lewis acid, activating substrates for nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese bis(3,3,5,5-tetramethylhexanoate): Similar in structure but with different steric and electronic properties.
Manganese(II) acetate: A simpler manganese(II) compound used in similar applications but with different reactivity.
Manganese(II) chloride: Another manganese(II) compound with distinct solubility and reactivity characteristics
Uniqueness
Manganese bis(3,5,5-trimethylhexanoate) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This makes it particularly useful in catalytic applications where selectivity and efficiency are crucial .
Eigenschaften
CAS-Nummer |
64002-83-1 |
|---|---|
Molekularformel |
C18H34MnO4 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
manganese(2+);3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
LAGAXYZHNMVGFB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


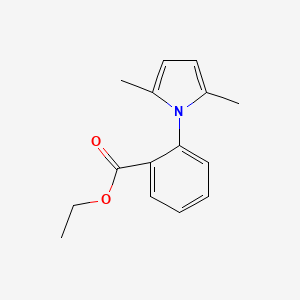
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
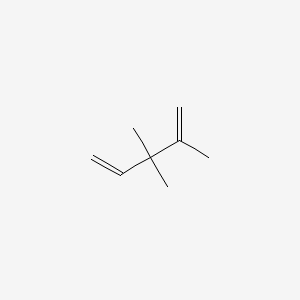
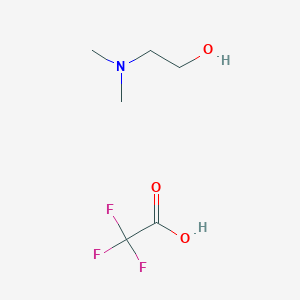
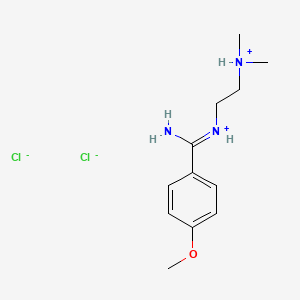
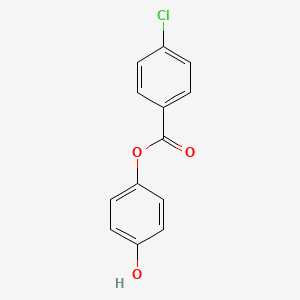
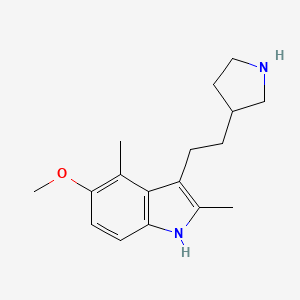
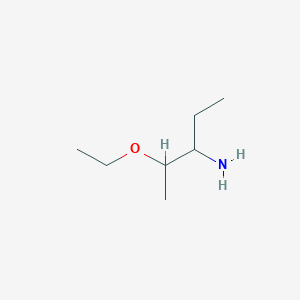
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
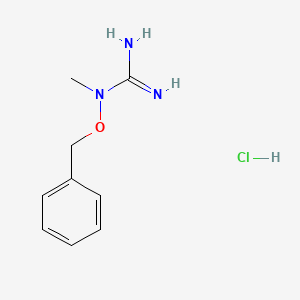
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
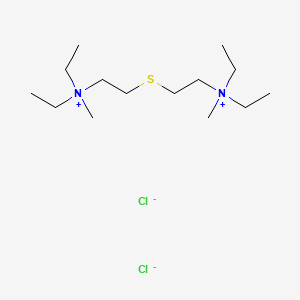
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
